molecular formula C25H29FN2O3 B11222214 N-(4-fluorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(4-fluorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11222214
M. Wt: 424.5 g/mol
InChI Key: URPUZEWVRCTTRO-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

    Spirocyclization: The formation of the spiro linkage can be done through intramolecular cyclization reactions.

    Functional Group Introduction: The fluorobenzyl and methoxyethyl groups can be introduced through nucleophilic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of spirocyclic frameworks.

Biology

In biological research, it may serve as a probe to study the interactions of spiro compounds with biological targets.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers with unique mechanical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain receptors, while the spiro linkage provides structural rigidity. The compound may modulate signaling pathways by interacting with enzymes or receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,3’-isoquinoline] derivatives: These compounds share the spiro linkage and isoquinoline core.

    Fluorobenzyl derivatives: Compounds with the fluorobenzyl group exhibit similar chemical properties.

    Methoxyethyl derivatives: These compounds have the methoxyethyl group, contributing to their solubility and reactivity.

Uniqueness

N-(4-fluorobenzyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to the combination of its functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H29FN2O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C25H29FN2O3/c1-31-16-15-28-24(30)21-8-4-3-7-20(21)22(25(28)13-5-2-6-14-25)23(29)27-17-18-9-11-19(26)12-10-18/h3-4,7-12,22H,2,5-6,13-17H2,1H3,(H,27,29)

InChI Key

URPUZEWVRCTTRO-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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